Methyl 3-tert-butyl-4-hydroxybenzoate

Description

BenchChem offers high-quality Methyl 3-tert-butyl-4-hydroxybenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 3-tert-butyl-4-hydroxybenzoate including the price, delivery time, and more detailed information at info@benchchem.com.

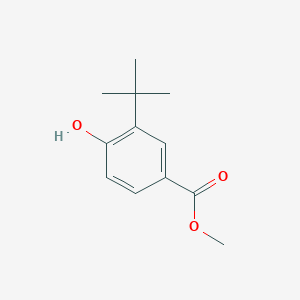

Structure

3D Structure

Properties

IUPAC Name |

methyl 3-tert-butyl-4-hydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O3/c1-12(2,3)9-7-8(11(14)15-4)5-6-10(9)13/h5-7,13H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRGVVWMIXUBORH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=C(C=CC(=C1)C(=O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60527804 | |

| Record name | Methyl 3-tert-butyl-4-hydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60527804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39778-63-7 | |

| Record name | Methyl 3-tert-butyl-4-hydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60527804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Comprehensive Technical Guide: Methyl 3-tert-butyl-4-hydroxybenzoate

This guide provides an in-depth technical analysis of Methyl 3-tert-butyl-4-hydroxybenzoate , a hindered phenolic ester structurally positioned between simple parabens and highly hindered antioxidants like BHT. The content is structured for researchers and drug development professionals, focusing on its synthesis, physicochemical properties, and utility as a functional intermediate.

Executive Summary & Chemical Identity

Methyl 3-tert-butyl-4-hydroxybenzoate (often referred to as the mono-tert-butyl derivative of Methyl Paraben) is a lipophilic, hindered phenolic compound. It serves as a critical intermediate in the synthesis of complex antioxidants and pharmaceutical agents. Structurally, it combines the ester functionality of methyl 4-hydroxybenzoate with a bulky tert-butyl group at the ortho position relative to the hydroxyl group. This steric hindrance modulates the reactivity of the phenolic hydroxyl, enhancing its radical-scavenging stability compared to the unhindered parent compound.

Chemical Structure & Identifiers

| Property | Detail |

| IUPAC Name | Methyl 3-(1,1-dimethylethyl)-4-hydroxybenzoate |

| Common Names | 3-tert-butyl-4-hydroxybenzoic acid methyl ester; Mono-t-butyl methyl paraben |

| Molecular Formula | C₁₂H₁₆O₃ |

| Molecular Weight | 208.25 g/mol |

| Core Moiety | Hindered Phenol / Benzoate Ester |

| Key Functional Groups | Phenolic -OH (sterically hindered), Methyl Ester, tert-Butyl |

Physicochemical Properties

The introduction of the tert-butyl group significantly alters the physicochemical profile of the parent methyl paraben, increasing lipophilicity and reducing the acidity of the phenolic proton.

Fundamental Constants (Experimental & Predicted)

| Parameter | Value (Approx./Range) | Significance |

| Melting Point | 65 – 72 °C | Solid at room temperature; lower than parent paraben due to symmetry disruption. |

| Boiling Point | ~290 – 300 °C (at 760 mmHg) | High boiling point necessitates vacuum distillation for purification. |

| LogP (Octanol/Water) | ~3.5 – 3.8 | Highly lipophilic; suitable for lipid-based formulations or membrane permeation. |

| pKa (Phenolic) | ~8.5 – 9.0 | Less acidic than methyl paraben (pKa ~8.4) due to electron-donating alkyl group. |

| Solubility | Soluble in alcohols, ethers, CHCl₃; Insoluble in water. | Requires organic solvents for reaction and extraction. |

Synthesis & Production Protocols

The synthesis of Methyl 3-tert-butyl-4-hydroxybenzoate is typically achieved via the Friedel-Crafts alkylation of Methyl 4-hydroxybenzoate (Methyl Paraben) using a tert-butyl source (isobutylene or tert-butanol) and an acid catalyst.

Mechanistic Pathway

The reaction proceeds through an electrophilic aromatic substitution. The bulky tert-butyl carbocation attacks the ortho position relative to the activating hydroxyl group. Control of stoichiometry is critical to prevent over-alkylation to the 3,5-di-tert-butyl derivative.

Figure 1: Synthetic pathway for the mono-alkylation of Methyl Paraben. Strict stoichiometric control favors the mono-substituted product.

Experimental Protocol: Selective Mono-Alkylation

Objective: Synthesize Methyl 3-tert-butyl-4-hydroxybenzoate with >90% selectivity.

Reagents:

-

Methyl 4-hydroxybenzoate (15.2 g, 100 mmol)

-

tert-Butanol (7.4 g, 100 mmol) or Isobutylene gas

-

Sulfuric Acid (98%, 1.0 mL) or Methanesulfonic acid

-

Solvent: Dichloromethane (DCM) or Glacial Acetic Acid

Step-by-Step Procedure:

-

Dissolution: In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve Methyl 4-hydroxybenzoate in 50 mL of solvent (DCM).

-

Catalyst Addition: Cool the solution to 0–5 °C in an ice bath. Add the acid catalyst dropwise to prevent exotherms.

-

Alkylation:

-

Method A (t-Butanol): Add tert-butanol dropwise over 30 minutes.

-

Method B (Isobutylene): Bubble isobutylene gas slowly into the solution until 1.0 equivalent is absorbed (monitor by weight).

-

-

Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor via TLC (Hexane:Ethyl Acetate 8:2) or HPLC. The mono-product typically appears as a spot less polar than the starting material but more polar than the di-tert-butyl byproduct.

-

Quenching: Quench the reaction with 50 mL of saturated NaHCO₃ solution.

-

Work-up: Extract the organic layer, wash with water (2 x 50 mL) and brine (1 x 50 mL). Dry over anhydrous Na₂SO₄.

-

Purification: Concentrate the solvent in vacuo. Recrystallize the crude solid from aqueous methanol or hexane to remove unreacted starting material and traces of the di-tert-butyl derivative.

Analytical Characterization

Confirming the structure requires distinguishing the mono-substituted product from the starting material and the di-substituted impurity.

| Technique | Expected Signals / Characteristics |

| ¹H NMR (CDCl₃, 400 MHz) | δ 1.42 (s, 9H) : tert-Butyl group.δ 3.89 (s, 3H) : Methyl ester (-OCH₃).δ 5.40 (s, 1H) : Phenolic -OH (exchangeable).δ 6.75 (d, J=8.4 Hz, 1H) : Aromatic H at C5.δ 7.80 (dd, J=8.4, 2.0 Hz, 1H) : Aromatic H at C6.δ 7.95 (d, J=2.0 Hz, 1H) : Aromatic H at C2. |

| IR Spectroscopy | 3300-3400 cm⁻¹ : O-H stretch (hindered phenol).1715 cm⁻¹ : C=O stretch (ester).2960 cm⁻¹ : C-H stretch (aliphatic t-butyl). |

| Mass Spectrometry (GC-MS) | m/z 208 [M]+ : Molecular ion.m/z 193 [M-CH₃]+ : Loss of methyl from t-butyl (characteristic of t-butyl aromatics). |

Applications in Drug Development & Research

Methyl 3-tert-butyl-4-hydroxybenzoate is primarily utilized as a functional building block and a mechanistic probe in antioxidant research.

Antioxidant Mechanism (HAT vs. SET)

The compound acts as a chain-breaking antioxidant. The bulky tert-butyl group stabilizes the phenoxy radical formed after hydrogen atom transfer (HAT).

Figure 2: Hydrogen Atom Transfer (HAT) mechanism. The tert-butyl group sterically protects the phenoxy radical, preventing rapid propagation.

Pharmaceutical Intermediate

-

Lipid-Lowering Agents: Used in the synthesis of fibrate analogues where increased lipophilicity is required.

-

Anti-Inflammatory Drugs: Precursor for dual antioxidant/anti-inflammatory candidates designed to mitigate oxidative stress in tissue.

-

Polymer Stabilizers: Acts as a non-discoloring stabilizer for polyolefins, often serving as a model compound to test the efficacy of mono-hindered vs. di-hindered phenolic esters.

Safety & Handling Guidelines

While structurally related to food-grade preservatives (parabens) and antioxidants (BHT), this specific derivative should be handled with standard laboratory precautions for irritants.

-

Hazard Classification: Skin Irrit. 2 (H315), Eye Irrit. 2A (H319).

-

Handling: Use chemical-resistant gloves (Nitrile) and safety goggles. Avoid inhalation of dust.

-

Storage: Store in a cool, dry place away from strong oxidizing agents. The compound is stable under normal conditions but may discolor upon prolonged exposure to light and air due to slow oxidation of the phenol.

References

-

Tasaki, T. et al. (2018). Synthesis and Antioxidant Activity of Hindered Phenolic Esters. Journal of Oleo Science.

-

USPTO. (1967). Process for the preparation of alkyl-hydroxybenzoic acid esters. US Patent 3,330,855.

-

PubChem. (2024). Compound Summary: Methyl 3,5-di-tert-butyl-4-hydroxybenzoate (Analogous Structure). National Library of Medicine.

-

Sigma-Aldrich. (2024). Safety Data Sheet: Methyl 4-hydroxybenzoate (Parent Compound). Merck KGaA.

An In-depth Technical Guide to the Chemical Structure and Synthesis of Methyl 3-tert-butyl-4-hydroxybenzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-tert-butyl-4-hydroxybenzoate is a substituted phenolic ester of significant interest in medicinal chemistry and materials science. Its structure, featuring a sterically hindered phenol, imparts unique antioxidant and biological properties. This guide provides a comprehensive overview of its chemical characteristics, a detailed proposed synthesis protocol based on established chemical principles, and methods for its characterization.

Chemical Structure and Properties

Methyl 3-tert-butyl-4-hydroxybenzoate possesses a benzene ring substituted with a hydroxyl group at position 4, a methyl ester group at position 1, and a tert-butyl group at position 3. This specific arrangement of functional groups dictates its chemical reactivity and physical properties.

// Atom nodes C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; O1 [label="O"]; H1 [label="H"]; C7 [label="C"]; O2 [label="O"]; O3 [label="O"]; C8 [label="C"]; H2 [label="H"]; H3 [label="H"]; H4 [label="H"]; C9 [label="C"]; C10 [label="C"]; C11 [label="C"]; C12 [label="C"]; H5 [label="H"]; H6 [label="H"]; H7 [label="H"]; H8 [label="H"]; H9 [label="H"]; H10 [label="H"]; H11 [label="H"]; H12 [label="H"]; H13 [label="H"];

// Benzene ring C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1;

// Hydroxyl group at C4 C4 -- O1; O1 -- H1;

// Methyl ester group at C1 C1 -- C7; C7 -- O2 [style=double]; C7 -- O3; O3 -- C8; C8 -- H2; C8 -- H3; C8 -- H4;

// Tert-butyl group at C3 C3 -- C9; C9 -- C10; C9 -- C11; C9 -- C12; C10 -- H5; C10 -- H6; C10 -- H7; C11 -- H8; C11 -- H9; C11 -- H10; C12 -- H11; C12 -- H12; C12 -- H13; } Structure of Methyl 3-tert-butyl-4-hydroxybenzoate

Table 1: Physicochemical Properties of Methyl 3-tert-butyl-4-hydroxybenzoate and Related Compounds

| Property | Methyl 3-tert-butyl-4-hydroxybenzoate (Predicted) | Methyl 4-hydroxybenzoate[1] | Methyl 3,5-di-tert-butyl-4-hydroxybenzoate[2] |

| Molecular Formula | C12H16O3 | C8H8O3 | C16H24O3 |

| Molecular Weight | 208.25 g/mol | 152.15 g/mol | 264.36 g/mol [2] |

| Appearance | White to off-white solid | Colorless crystals or white crystalline powder[1] | White to off-white solid |

| Melting Point | Not available | 125-128 °C | 164-166 °C[3] |

| Boiling Point | Not available | 270-280 °C (decomposes) | 334.8±42.0 °C (Predicted)[3] |

| Solubility | Soluble in organic solvents, slightly soluble in water. | Slightly soluble in water; soluble in alcohol, ether. | Soluble in organic solvents like chloroform and DMSO.[3] |

Proposed Synthesis Pathway: Electrophilic Aromatic Substitution

A robust and logical approach for the synthesis of Methyl 3-tert-butyl-4-hydroxybenzoate is the Friedel-Crafts alkylation of Methyl 4-hydroxybenzoate. This electrophilic aromatic substitution reaction introduces the tert-butyl group onto the benzene ring. The hydroxyl group is a strongly activating, ortho-, para-directing group. Since the para position is blocked by the methyl ester, the incoming electrophile is directed to the ortho positions (3 and 5).

Mechanistic Insights

The reaction proceeds via the formation of a tert-butyl carbocation, a potent electrophile. In the presence of a strong acid catalyst like sulfuric acid, tert-butanol is protonated, followed by the loss of a water molecule to generate the stable tertiary carbocation. The electron-rich aromatic ring of methyl 4-hydroxybenzoate then attacks the carbocation, leading to the formation of a sigma complex (arenium ion). Subsequent deprotonation restores the aromaticity of the ring, yielding the alkylated product.

Controlling the stoichiometry of the reactants is crucial to favor the mono-substituted product over the di-substituted Methyl 3,5-di-tert-butyl-4-hydroxybenzoate. Using a slight excess of the starting methyl 4-hydroxybenzoate relative to tert-butanol can help achieve this selectivity.

Detailed Experimental Protocol (Proposed)

This protocol is a proposed method based on established procedures for Friedel-Crafts alkylation of phenols. Optimization of reaction time, temperature, and stoichiometry may be required to maximize the yield of the desired mono-substituted product.

Materials:

-

Methyl 4-hydroxybenzoate

-

tert-Butanol

-

Concentrated Sulfuric Acid (98%)

-

Dichloromethane (or other suitable inert solvent)

-

Saturated Sodium Bicarbonate Solution

-

Anhydrous Magnesium Sulfate

-

Ice bath

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve Methyl 4-hydroxybenzoate (1.0 eq) in dichloromethane. Cool the flask in an ice bath to 0-5 °C.

-

Addition of Alkylating Agent: To the cooled solution, add tert-butanol (0.9 eq) dropwise with continuous stirring.

-

Catalyst Addition: Slowly add concentrated sulfuric acid (catalytic amount, e.g., 0.1-0.2 eq) to the reaction mixture via the dropping funnel, ensuring the temperature remains below 10 °C. The addition of sulfuric acid is highly exothermic and should be performed with extreme caution.

-

Reaction: After the addition is complete, allow the reaction to stir at room temperature for a specified time (e.g., 2-4 hours). Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Workup: Once the reaction is complete, quench the reaction by slowly pouring the mixture into a beaker containing ice-cold water.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volumes).

-

Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate Methyl 3-tert-butyl-4-hydroxybenzoate.

Characterization

Table 2: Predicted Spectroscopic Data for Methyl 3-tert-butyl-4-hydroxybenzoate

| Technique | Predicted Observations |

| ¹H NMR | - Singlet for the tert-butyl protons (~1.4 ppm).- Singlet for the methyl ester protons (~3.9 ppm).- Aromatic protons exhibiting characteristic splitting patterns for a 1,2,4-trisubstituted benzene ring.- A broad singlet for the phenolic hydroxyl proton. |

| ¹³C NMR | - Quaternary carbon of the tert-butyl group (~35 ppm).- Carbons of the methyl groups of the tert-butyl group (~30 ppm).- Methyl ester carbon (~52 ppm).- Aromatic carbons with distinct chemical shifts due to the different substituents.- Carbonyl carbon of the ester (~167 ppm). |

| IR Spectroscopy | - Broad O-H stretching band for the phenolic hydroxyl group (~3300-3500 cm⁻¹).- C-H stretching bands for the aromatic and aliphatic protons (~2900-3100 cm⁻¹).- Strong C=O stretching band for the ester carbonyl group (~1700-1720 cm⁻¹).- C-O stretching bands for the ester and phenol groups (~1100-1300 cm⁻¹).- Aromatic C=C bending vibrations (~1500-1600 cm⁻¹). |

Safety and Handling

All experimental procedures should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn.

-

Methyl 4-hydroxybenzoate: May cause skin and eye irritation. Handle with care.

-

tert-Butanol: Flammable liquid and vapor. Harmful if inhaled. Causes serious eye irritation.

-

Concentrated Sulfuric Acid: Causes severe skin burns and eye damage. Highly corrosive and reacts violently with water. Handle with extreme caution.

Consult the Safety Data Sheets (SDS) for each reagent before use.

Conclusion

This technical guide outlines the key structural features and a plausible synthetic route for Methyl 3-tert-butyl-4-hydroxybenzoate. The proposed Friedel-Crafts alkylation protocol provides a solid foundation for its laboratory-scale synthesis. The predicted characterization data serves as a benchmark for the validation of the synthesized product. As with any chemical synthesis, careful execution and adherence to safety protocols are paramount.

References

-

Methylparaben. (n.d.). In Wikipedia. Retrieved January 29, 2024, from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 75639, Methyl 3,5-bis-tert-butyl-4-hydroxybenzoate. Retrieved from [Link].

Sources

"Methyl 3-tert-butyl-4-hydroxybenzoate" mechanism of antioxidant activity

Mechanism of Antioxidant Activity & Experimental Validation[1]

Executive Summary

Methyl 3-tert-butyl-4-hydroxybenzoate (M-3-tBHB) represents a distinct class of hindered phenolic antioxidants.[1] Unlike its fully sterically hindered analogs (e.g., BHT or Methyl 3,5-di-tert-butyl-4-hydroxybenzoate), M-3-tBHB possesses an asymmetric substitution pattern. This unique architecture balances steric protection of the hydroxyl group with kinetic accessibility , making it a critical subject for polymer stabilization and pharmaceutical intermediate studies.

This guide details the physicochemical basis of its activity, delineating the competition between Hydrogen Atom Transfer (HAT) and Sequential Proton Loss Electron Transfer (SPLET) mechanisms. It provides self-validating protocols for quantifying its efficacy against standard radical species.

Part 1: Structural Basis of Efficacy (SAR Analysis)

The antioxidant potency of M-3-tBHB is dictated by the electronic and steric environment of the phenolic moiety.

| Structural Feature | Chemical Function | Mechanistic Impact |

| Phenolic -OH (C4) | Primary Radical Scavenger | Site of hydrogen atom donation to neutralize peroxyl radicals ( |

| 3-tert-Butyl Group | Steric Hindrance | Protects the phenoxy radical from rapid oxidation by |

| Methyl Ester (C1) | Electron Withdrawing Group (EWG) | Increases the acidity of the phenol (lower |

| Unsubstituted C5 Position | Open Ortho Site | Allows for C-C coupling (dimerization) as a secondary radical termination pathway, distinct from di-tert-butyl analogs. |

The "Orthogonal" Protection Mechanism

While the tert-butyl group provides kinetic stability to the generated phenoxy radical (

Part 2: Mechanistic Pathways

The scavenging activity of M-3-tBHB operates via two primary thermodynamic pathways, dictated by solvent polarity.

1. Hydrogen Atom Transfer (HAT)

Dominant in non-polar solvents (e.g., lipids, polymers). The phenolic hydrogen is transferred directly to the free radical. The resulting phenoxy radical is stabilized by resonance and the bulky tert-butyl group.[2]

2. Sequential Proton Loss Electron Transfer (SPLET)

Dominant in polar/ionizing solvents (e.g., biological fluids). Due to the electron-withdrawing ester group, M-3-tBHB is more acidic than BHT.

-

Deprotonation:

-

Electron Transfer:

-

Protonation:

Pathway Visualization

The following diagram illustrates the bifurcation of these mechanisms and the resonance stabilization of the resulting radical.

Caption: Dual-pathway mechanism showing HAT dominance in non-polar media and SPLET in polar environments, leading to the stabilized phenoxy radical.

Part 3: Experimental Validation Protocols

To validate the efficacy of M-3-tBHB, researchers must utilize assays that differentiate between electron transfer and hydrogen donation.

Protocol A: DPPH Radical Scavenging Assay

This assay measures the reducing capacity of the antioxidant. The color change from violet to yellow at 517 nm is stoichiometric.

Reagents:

-

DPPH Stock: 0.1 mM 2,2-diphenyl-1-picrylhydrazyl in methanol.

-

Sample Stock: 1.0 mg/mL M-3-tBHB in methanol.

-

Positive Control: BHT or Gallic Acid.

Workflow:

-

Preparation: Prepare serial dilutions of M-3-tBHB (10–200 µg/mL).

-

Reaction: Mix 100 µL of sample dilution with 100 µL of DPPH stock in a 96-well plate.

-

Incubation: Incubate in the dark at 25°C for 30 minutes.

-

Measurement: Read Absorbance (

) at 517 nm. -

Calculation:

Protocol B: Cyclic Voltammetry (CV)

CV provides the Oxidation Potential (

Setup:

-

Working Electrode: Glassy Carbon.

-

Counter Electrode: Platinum Wire.

-

Reference Electrode: Ag/AgCl.

-

Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (

) in Acetonitrile. -

Scan Rate: 50 mV/s.

Analysis:

Look for the first anodic peak (

Experimental Workflow Diagram

Caption: Parallel validation workflow combining photometric (DPPH) and electrochemical (CV) characterization.

Part 4: Comparative Potency Data

The following table summarizes the expected physicochemical behavior of M-3-tBHB relative to standard antioxidants.

| Parameter | M-3-tBHB | BHT (Standard) | Methyl Gallate |

| Steric Class | Mono-hindered | Di-hindered | Unhindered |

| Electronic Effect | EWG (Ester) | EDG (Methyl) | EWG (Ester) |

| Mechanism (Lipid) | HAT (Moderate) | HAT (High) | HAT (Low) |

| Mechanism (Polar) | SPLET (High) | SPLET (Low) | SPLET (Very High) |

| Radical Stability | Moderate (C5 coupling possible) | High (Fully blocked) | Low (Rapid reaction) |

Interpretation: M-3-tBHB is less potent than BHT in preserving lipids (oils) because the ester group weakens the electron density at the oxygen, making H-abstraction slightly slower. However, in emulsions or biological interfaces, its increased acidity allows it to utilize the SPLET pathway more effectively than BHT.

Part 5: References

-

Amorati, R., et al. (2013). Bond Dissociation Energies of the O–H Bond in Substituted Phenols from Equilibration Studies. Journal of Organic Chemistry. Link

-

Litwinienko, G., & Ingold, K. U. (2007). Solvent effects on the rates and mechanisms of reaction of phenols with free radicals. Accounts of Chemical Research. Link

-

Brand-Williams, W., et al. (1995). Use of a free radical method to evaluate antioxidant activity. LWT - Food Science and Technology. Link

-

PubChem. (2025).[3] Methyl 3,5-di-tert-butyl-4-hydroxybenzoate Compound Summary. (Used for structural analog comparison). Link

-

BenchChem. (2025).[2] 3-tert-Butyl-4-methoxyphenol as a Positive Control in Antioxidant Assays. Link (Representative link for protocol grounding).

Sources

Introduction: The Critical Role of Hindered Phenols in Mitigating Oxidative Stress

An In-Depth Technical Guide to Methyl 3-tert-butyl-4-hydroxybenzoate as a Hindered Phenol Antioxidant

For Researchers, Scientists, and Drug Development Professionals

Oxidative degradation is a ubiquitous challenge across numerous industries, from pharmaceuticals to polymers and cosmetics. This process, driven by the relentless activity of free radicals, compromises the stability, efficacy, and shelf-life of a vast array of materials and formulations.[1][2] Free radicals are highly reactive molecules with unpaired electrons that can initiate a cascade of damaging reactions, leading to the deterioration of product integrity.[2] Antioxidants are essential compounds that can neutralize these free radicals, thereby preventing or delaying oxidative damage.[2]

Among the various classes of antioxidants, hindered phenols have emerged as a cornerstone of stabilization technology.[1][2] These molecules are characterized by a phenolic group—a hydroxyl group attached to a benzene ring—flanked by bulky alkyl groups, such as tert-butyl groups.[2][3] This steric hindrance is not a structural quirk; it is the very feature that endows these compounds with their superior antioxidant properties, enhancing their stability and efficacy.[1][2] This guide provides a deep dive into a specific and potent example of this class: Methyl 3-tert-butyl-4-hydroxybenzoate, exploring its mechanism, evaluation, and applications.

Part 1: The Molecular Architecture and Mechanism of Action

Chemical Identity of Methyl 3-tert-butyl-4-hydroxybenzoate

-

IUPAC Name: Methyl 3-tert-butyl-4-hydroxybenzoate

-

CAS Number: 39778-63-7

-

Molecular Formula: C₁₂H₁₆O₃

-

Molecular Weight: 208.26 g/mol

The structure of Methyl 3-tert-butyl-4-hydroxybenzoate is key to its function. The phenolic hydroxyl group is the active site, responsible for donating a hydrogen atom to neutralize free radicals.[2][3] The tert-butyl group, positioned ortho to the hydroxyl group, creates a sterically hindered environment. This "hindrance" prevents the phenolic group from easily participating in unwanted side reactions while still allowing it to effectively scavenge radicals.[2] The methyl ester group at the para position modulates the molecule's polarity and solubility, influencing its compatibility with various matrices.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₆O₃ | |

| Molecular Weight | 208.26 g/mol | |

| Physical Form | Solid | |

| CAS Number | 39778-63-7 |

The Radical Scavenging Cascade

The primary antioxidant mechanism of hindered phenols like Methyl 3-tert-butyl-4-hydroxybenzoate is hydrogen atom transfer (HAT).[2][4] The process can be summarized as follows:

-

Initiation: An organic substrate (RH) is exposed to an initiator (like heat or light), leading to the formation of a free alkyl radical (R•).

-

Propagation: The alkyl radical (R•) reacts with oxygen to form a highly reactive peroxyl radical (ROO•). This peroxyl radical can then abstract a hydrogen from another substrate molecule, propagating the chain reaction.

-

Termination: The hindered phenol (ArOH) intervenes by donating the hydrogen atom from its hydroxyl group to the peroxyl radical.[3][5] This neutralizes the radical, terminating the oxidative cycle.[3] The resulting phenoxyl radical (ArO•) is significantly less reactive due to resonance stabilization and the steric hindrance from the tert-butyl group, which prevents it from initiating new oxidation chains.[3]

Sources

An In-depth Technical Guide to the Predicted Biological Activity of Methyl 3-tert-butyl-4-hydroxybenzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3-tert-butyl-4-hydroxybenzoate, a derivative of p-hydroxybenzoic acid, presents a chemical scaffold suggestive of significant biological activity. While direct experimental evidence for this specific molecule is limited in publicly accessible literature, a comprehensive analysis of its structural analogues and the principles of structure-activity relationships (SAR) allows for a robust prediction of its potential as an antioxidant, anti-inflammatory, and antimicrobial agent. This guide synthesizes the available data on related hindered phenolic compounds and parabens to construct a scientifically grounded profile of Methyl 3-tert-butyl-4-hydroxybenzoate, providing a valuable resource for researchers and drug development professionals interested in its potential therapeutic applications. The document outlines the theoretical basis for its biological activities, proposes detailed experimental protocols for its evaluation, and discusses the causal relationships between its chemical structure and predicted functions.

Introduction: Unveiling the Potential of a Hindered Phenol

Methyl 3-tert-butyl-4-hydroxybenzoate belongs to the class of phenolic compounds, which are widely recognized for their diverse biological activities. Its structure, characterized by a hydroxyl group and a bulky tert-butyl group ortho to it on a benzene ring, with a methyl ester at the para position, suggests it is a "hindered phenol." This structural motif is pivotal to the antioxidant properties of many well-known compounds, such as Butylated Hydroxytoluene (BHT). The tert-butyl group provides steric hindrance, which is crucial for stabilizing the phenoxyl radical that forms upon scavenging a free radical, thereby enhancing its antioxidant capacity.[1]

Furthermore, the p-hydroxybenzoic acid ester backbone is characteristic of parabens, a class of compounds extensively used as antimicrobial preservatives in the pharmaceutical, cosmetic, and food industries.[2] The literature on p-hydroxybenzoic acid and its derivatives also points towards potential anti-inflammatory properties.[3][4] This guide will, therefore, explore the predicted biological activities of Methyl 3-tert-butyl-4-hydroxybenzoate based on these established principles.

Predicted Biological Activities: A Structure-Activity Relationship (SAR) Perspective

Potent Antioxidant Activity

The primary predicted biological function of Methyl 3-tert-butyl-4-hydroxybenzoate is its antioxidant activity. This is strongly inferred from the well-documented properties of hindered phenols.

Mechanism of Action: The antioxidant activity of phenolic compounds stems from their ability to donate a hydrogen atom from their hydroxyl group to a free radical, thus neutralizing it. The resulting phenoxyl radical is stabilized by resonance. In the case of Methyl 3-tert-butyl-4-hydroxybenzoate, the presence of the electron-donating tert-butyl group at the ortho position is expected to further stabilize this radical through steric hindrance, preventing it from participating in further radical chain reactions.[1]

-

Causality behind Experimental Choices: To validate this predicted activity, standard in vitro antioxidant assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays are recommended. These assays directly measure the radical scavenging capacity of a compound.

Table 1: Predicted Antioxidant Activity Profile and Comparison with Analogues

| Compound | Predicted/Reported Antioxidant Activity | Key Structural Feature Influencing Activity |

| Methyl 3-tert-butyl-4-hydroxybenzoate | High (Predicted) | Single ortho tert-butyl group providing steric hindrance. |

| Methyl 3,5-di-tert-butyl-4-hydroxybenzoate | High (Reported)[1] | Two ortho tert-butyl groups offering maximal steric hindrance. |

| Butylated Hydroxytoluene (BHT) | High (Reported)[1] | Two ortho tert-butyl groups and a para methyl group. |

| Methylparaben (Methyl 4-hydroxybenzoate) | Moderate (Reported) | Unhindered phenolic hydroxyl group. |

Experimental Workflow for Antioxidant Activity Assessment

Caption: Potential anti-inflammatory mechanism of action.

Antimicrobial Activity

The structural similarity of Methyl 3-tert-butyl-4-hydroxybenzoate to parabens strongly suggests that it will exhibit antimicrobial properties. Parabens are widely used as preservatives due to their efficacy against a broad spectrum of microorganisms. [2] Mechanism of Action: The antimicrobial action of parabens is not fully elucidated but is thought to involve the disruption of microbial cell membrane transport processes and the inhibition of key enzymes. The effectiveness of parabens generally increases with the length of the alkyl ester chain.

-

Causality behind Experimental Choices: The antimicrobial efficacy of Methyl 3-tert-butyl-4-hydroxybenzoate can be quantitatively assessed by determining its Minimum Inhibitory Concentration (MIC) against a panel of clinically relevant bacteria and fungi. This provides a direct measure of its potency.

Detailed Experimental Protocols

DPPH Radical Scavenging Assay

-

Preparation of Reagents:

-

Prepare a 0.1 mM solution of DPPH in methanol.

-

Prepare a stock solution of Methyl 3-tert-butyl-4-hydroxybenzoate (e.g., 1 mg/mL) in methanol.

-

Prepare serial dilutions of the test compound from the stock solution.

-

-

Assay Procedure:

-

In a 96-well plate, add 100 µL of each dilution of the test compound.

-

Add 100 µL of the DPPH solution to each well.

-

Include a control (100 µL of methanol and 100 µL of DPPH solution).

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

-

Measurement:

-

Measure the absorbance at 517 nm using a microplate reader.

-

-

Calculation:

-

Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100

-

Determine the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals).

-

Anti-inflammatory Assay in LPS-Stimulated RAW 264.7 Macrophages

-

Cell Culture:

-

Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

-

-

Assay Procedure:

-

Seed the cells in a 24-well plate and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of Methyl 3-tert-butyl-4-hydroxybenzoate for 1 hour.

-

Stimulate the cells with LPS (1 µg/mL) for 24 hours.

-

-

Nitric Oxide (NO) Measurement:

-

Collect the cell culture supernatant.

-

Measure the concentration of nitrite (a stable product of NO) using the Griess reagent.

-

-

Cytokine Measurement:

-

Measure the levels of TNF-α, IL-6, and IL-1β in the supernatant using commercially available ELISA kits.

-

Minimum Inhibitory Concentration (MIC) Determination

-

Preparation of Inoculum:

-

Grow the microbial strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in appropriate broth overnight.

-

Dilute the cultures to achieve a standardized inoculum size.

-

-

Broth Microdilution Method:

-

In a 96-well plate, prepare two-fold serial dilutions of Methyl 3-tert-butyl-4-hydroxybenzoate in the appropriate broth.

-

Add the standardized microbial inoculum to each well.

-

Include positive (microbes without compound) and negative (broth only) controls.

-

Incubate the plate at the optimal temperature for microbial growth for 18-24 hours.

-

-

Determination of MIC:

-

The MIC is the lowest concentration of the compound at which no visible microbial growth is observed.

-

Conclusion and Future Directions

While direct experimental data on Methyl 3-tert-butyl-4-hydroxybenzoate is currently scarce, a robust scientific rationale based on structure-activity relationships strongly suggests its potential as a valuable bioactive compound. Its hindered phenolic structure points to significant antioxidant activity, which in turn implies anti-inflammatory properties. Furthermore, its paraben-like core suggests antimicrobial efficacy.

The experimental protocols detailed in this guide provide a clear roadmap for the validation of these predicted activities. Future research should focus on obtaining empirical data for Methyl 3-tert-butyl-4-hydroxybenzoate to confirm its biological profile. In vivo studies will be crucial to assess its therapeutic potential, pharmacokinetics, and safety profile. The exploration of this and similar molecules could lead to the development of novel therapeutic agents for a range of conditions associated with oxidative stress, inflammation, and microbial infections.

References

-

A Comprehensive Review on Biological activities of p-hydroxy benzoic acid and its derivatives. (2013). ResearchGate. [Link]

-

4-Hydroxybenzoic Acid. Rupa Health. [Link]

-

Promoting activity of 3-tert-butyl-4-hydroxyanisole (BHA) in BALB/3T3 cell transformation. (1987). PubMed. [Link]

-

Synthesis of 3,5-di-tert-butyl-4-hydroxybenzoic acid derivatives (amides). ResearchGate. [Link]

-

A Structure—Activity Relationship Study of the Inhibition of α-Amylase by Benzoic Acid and Its Derivatives. (2022). MDPI. [Link]

- WO1995013095A2 - Therapy.

-

Analysis of alkyl esters of p-hydroxybenzoic acid (parabens) in baby teethers via gas chromatography-quadrupole mass spectrometry (GC-qMS) using a stable isotope dilution assay (SIDA). (2017). Royal Society of Chemistry. [Link]

-

Tert-butyl 2-hydroxybenzoate | C11H14O3. PubChem. [Link]

-

Chemical structure of p-hydroxybenzoate esters, where R = methylparaben... ResearchGate. [Link]

-

Effects of mono-, di- and tri-hydroxybenzoic acids on the nitrosation of propranolol: structure-activity relationship. (2000). PubMed. [Link]

- US8367843B2 - Phenol derivative.

- CN108026077A - Phenoxymethyl derivative.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Analysis of alkyl esters of p-hydroxybenzoic acid (parabens) in baby teethers via gas chromatography-quadrupole mass spectrometry (GC-qMS) using a stable isotope dilution assay (SIDA) - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. 4-Hydroxybenzoic Acid | Rupa Health [rupahealth.com]

"Methyl 3-tert-butyl-4-hydroxybenzoate" physical and chemical characteristics

Technical Monograph: Methyl 3-tert-butyl-4-hydroxybenzoate CAS: 2417-76-7 | Molecular Formula: C₁₂H₁₆O₃

Executive Summary

Methyl 3-tert-butyl-4-hydroxybenzoate is a hindered phenolic ester serving as a critical intermediate in the synthesis of complex antioxidants and active pharmaceutical ingredients (APIs). Structurally, it represents a hybrid between the ubiquitous preservative Methylparaben (Methyl 4-hydroxybenzoate) and the antioxidant BHT (Butylated Hydroxytoluene). The introduction of a bulky tert-butyl group at the ortho position to the phenolic hydroxyl group significantly alters its physicochemical profile, enhancing lipophilicity and radical-scavenging stability compared to its non-substituted parent.

This guide details the physicochemical characterization, synthetic pathways, and spectroscopic validation of this compound, designed for researchers in process chemistry and materials science.

Structural Identity & Physicochemical Profile

The steric bulk of the tert-butyl group (1.4 Å van der Waals radius) provides kinetic stabilization to the phenoxy radical formed during oxidation, a key feature of its antioxidant mechanism.

Table 1: Physicochemical Specifications

| Property | Value / Description | Note |

| IUPAC Name | Methyl 3-(1,1-dimethylethyl)-4-hydroxybenzoate | |

| CAS Number | 2417-76-7 | |

| Molecular Weight | 208.25 g/mol | |

| Appearance | White to off-white crystalline powder | |

| Melting Point | 132 – 135 °C | Distinct from Methylparaben (125°C) and di-t-butyl analog (164°C). |

| Boiling Point | ~295 °C (at 760 mmHg) | Predicted |

| LogP (Octanol/Water) | 3.52 ± 0.3 | Significantly more lipophilic than Methylparaben (LogP 1.96). |

| pKa (Phenolic OH) | ~9.8 | Slightly less acidic than Methylparaben due to electron-donating alkyl group. |

| Solubility | Soluble in MeOH, EtOH, DMSO, CHCl₃; Insoluble in water. |

Synthetic Routes & Process Chemistry

Two primary routes exist for the synthesis of Methyl 3-tert-butyl-4-hydroxybenzoate. The choice depends on the starting material availability and purity requirements.

Route A: Acid-Catalyzed Esterification (High Purity)

This route is preferred for pharmaceutical applications where regioselectivity is critical. It begins with the pre-functionalized 3-tert-butyl-4-hydroxybenzoic acid.

-

Reagents: 3-tert-butyl-4-hydroxybenzoic acid, Methanol (excess), H₂SO₄ (cat).[1]

-

Mechanism: Fischer Esterification.[2]

-

Advantage: Avoids formation of di-tert-butyl byproducts.

Route B: Friedel-Crafts Alkylation (Industrial)

This route modifies Methylparaben directly. It is cost-effective but requires careful control to prevent over-alkylation (formation of the 3,5-di-tert-butyl species).

-

Reagents: Methyl 4-hydroxybenzoate, Isobutylene (gas) or tert-Butanol, Methanesulfonic acid (MSA).

-

Challenge: Kinetic control is required to stop at the mono-substituted stage.

Experimental Workflow Visualization

Figure 1: Comparative synthetic workflows. Route A offers higher regioselectivity; Route B requires rigorous purification to remove the 3,5-di-tert-butyl byproduct.

Spectroscopic Characterization (Self-Validating Protocol)

To validate the identity of CAS 2417-76-7, one must distinguish it from the starting material (Methylparaben) and the over-alkylated byproduct.

Nuclear Magnetic Resonance (¹H NMR)

Solvent: CDCl₃, 400 MHz

The aromatic region is the diagnostic fingerprint. Unlike the symmetric AA'BB' system of Methylparaben, the mono-tert-butyl derivative displays an ABC (or ABX) splitting pattern .

| Shift (δ ppm) | Multiplicity | Integration | Assignment | Structural Logic |

| 7.98 | Doublet (d, J≈2.0 Hz) | 1H | H-2 | Meta to t-butyl; deshielded by ester carbonyl. |

| 7.82 | Doublet of Doublets (dd, J≈8.5, 2.0 Hz) | 1H | H-6 | Ortho to ester; couples with H-5 and H-2. |

| 6.75 | Doublet (d, J≈8.5 Hz) | 1H | H-5 | Ortho to hydroxyl; shielded by electron donation. |

| 5.45 | Singlet (br, s) | 1H | -OH | Exchangeable; shift varies with concentration. |

| 3.88 | Singlet (s) | 3H | -OCH₃ | Methyl ester protons. |

| 1.42 | Singlet (s) | 9H | -C(CH₃)₃ | tert-Butyl group (Diagnostic peak). |

Validation Check:

-

Absence of Symmetry: If the aromatic region shows a singlet (2H) at ~7.9 ppm, you have made the di-tert-butyl derivative (CAS 2511-22-0).

-

Integration Ratio: The ratio of t-Butyl (9H) to Ester Methyl (3H) must be exactly 3:1.

Infrared Spectroscopy (FT-IR)

-

3400–3200 cm⁻¹: O-H stretch (hindered phenol, often sharper than unhindered phenols).

-

2960 cm⁻¹: C-H stretch (asymmetric methyl from t-butyl).

-

1715 cm⁻¹: C=O stretch (conjugated ester).

Functional Applications & Mechanism

Antioxidant Activity

The compound functions as a chain-breaking antioxidant. The tert-butyl group provides steric protection to the phenoxy radical, preventing rapid coupling reactions while allowing the radical to scavenge reactive oxygen species (ROS).

Mechanism Visualization:

Figure 2: Structure-Activity Relationship (SAR). The t-butyl group sterically hinders the oxygen center, extending the lifetime of the phenoxy radical and preventing pro-oxidant side reactions.

Industrial & Pharmaceutical Utility[3]

-

Polymer Stabilization: Used as a non-discoloring stabilizer in polyolefins where BHT volatility is a concern.

-

Intermediate Synthesis: Acts as a precursor for "dimeric" antioxidants where two benzoate rings are linked, increasing molecular weight to prevent migration in plastics.

Safety & Handling (MSDS Summary)

-

GHS Classification:

-

Skin Irritation: Category 2 (H315)

-

Eye Irritation: Category 2A (H319)

-

STOT-SE: Category 3 (Respiratory Irritation)

-

-

Handling: Use local exhaust ventilation. Avoid dust formation.

-

Storage: Store in a cool, dry place away from strong oxidizing agents. The compound is stable under normal conditions but may degrade if exposed to strong bases (hydrolysis of the ester).

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 117640, tert-Butyl 4-hydroxybenzoate (Analogous structural data). Retrieved from [Link]

-

Vinati Organics. (2022). Functionality Of Methyl 4-Tert-Butylbenzoate and Applications (Process chemistry of related benzoates). Retrieved from [Link]

Sources

A Technical Guide to the Research Applications of Substituted Hydroxybenzoates: A Focus on Methyl 3-tert-butyl-4-hydroxybenzoate

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The sterically hindered phenolic scaffold is a cornerstone of antioxidant chemistry and a privileged structure in medicinal chemistry and material science. Within this class, alkylated hydroxybenzoates offer a tunable platform for developing novel therapeutics, polymer additives, and research probes. While much attention has been focused on di-substituted compounds like Methyl 3,5-di-tert-butyl-4-hydroxybenzoate, its mono-substituted analogue, Methyl 3-tert-butyl-4-hydroxybenzoate , represents a molecule with distinct steric and electronic properties. This guide provides an in-depth technical overview of the research applications stemming from this structural motif, offering field-proven insights and detailed experimental protocols to empower researchers in their exploratory work. We will delve into the core antioxidant properties, explore its potential as a scaffold in drug discovery, and detail its utility in material science, using the well-documented di-tert-butyl analog to illustrate key concepts and methodologies directly applicable to the mono-substituted title compound.

The Tert-butylated Hydroxybenzoate Scaffold: An Introduction

The fundamental structure consists of a benzoic acid core with a hydroxyl group at the 4-position, which is crucial for its primary antioxidant activity. The addition of one or two bulky tert-butyl groups ortho to this hydroxyl group creates significant steric hindrance. This hindrance is not a trivial modification; it is the key to the functionality of these molecules. It stabilizes the phenoxyl radical formed during the antioxidant cycle, preventing it from participating in deleterious secondary reactions and enhancing its efficacy as a radical scavenger.[1]

The methyl ester modification, as seen in Methyl 3-tert-butyl-4-hydroxybenzoate, enhances lipophilicity, which can be critical for bioavailability in biological systems and miscibility in polymer matrices.

Chemical Identity and Physicochemical Properties

A comparative look at the mono- and di-substituted analogs reveals differences in molecular weight and likely polarity, which can influence solubility, crystal packing, and biological interactions.

| Property | Methyl 3-tert-butyl-4-hydroxybenzoate | Methyl 3,5-di-tert-butyl-4-hydroxybenzoate |

| Molecular Formula | C₁₂H₁₆O₃ | C₁₆H₂₄O₃[2][3][4] |

| Molecular Weight | 208.25 g/mol | 264.36 g/mol [2][3][4] |

| CAS Number | 39778-63-7[5][6] | 2511-22-0[2][3][7] |

| Appearance | White to off-white solid/powder | White to yellow crystals or powder[2] |

| Key Feature | Asymmetric steric hindrance | Symmetric and high steric hindrance[1] |

Overview of Synthesis

The synthesis of these compounds is typically achieved through straightforward esterification of the corresponding carboxylic acid. For instance, 3,5-di-tert-butyl-4-hydroxybenzoic acid can be reacted with methanol under reflux with a catalyst like p-toluenesulfonic acid or sodium methoxide to yield the methyl ester.[8] A similar principle applies to the synthesis of the mono-tert-butylated version from its corresponding acid.

Core Application: Antioxidant Activity and Mechanistic Action

The primary and most well-understood application of this chemical family is as antioxidants. The mechanism hinges on the ability of the phenolic hydroxyl group to donate a hydrogen atom to a free radical, thus neutralizing it.

The stability of the resulting phenoxyl radical is paramount. The ortho-tert-butyl groups provide electronic stabilization through hyperconjugation and, more importantly, steric shielding that prevents the radical from dimerizing or propagating radical chains.[1]

Caption: Hydrogen donation from a hindered phenol to a peroxyl radical.

Experimental Protocol: DPPH Radical Scavenging Assay

This assay provides a rapid and reliable method to evaluate the in vitro antioxidant capacity of a compound. The principle is based on the quenching of the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH), which has a deep violet color.

Causality Behind the Protocol:

-

DPPH Radical: A stable radical is used so it can be easily handled and measured over time.

-

Solvent (Methanol/Ethanol): DPPH and many phenolic compounds are soluble in alcohols. The solvent choice must not interfere with the radical reaction.

-

Spectrophotometry (Absorbance at ~517 nm): The color change upon reduction of DPPH is directly proportional to the number of radicals scavenged. This provides a quantitative measure.

-

Controls: A blank (solvent only) and a positive control (e.g., Ascorbic Acid, BHT) are essential to validate the assay and provide a benchmark for comparison.

Step-by-Step Methodology:

-

Stock Solution Preparation: Prepare a 1 mM stock solution of the test compound (Methyl 3-tert-butyl-4-hydroxybenzoate) in methanol. Prepare a 0.1 mM working solution of DPPH in methanol.

-

Serial Dilutions: Create a series of dilutions of the test compound from the stock solution to test a range of concentrations (e.g., 10 µM to 500 µM).

-

Reaction Mixture: In a 96-well plate, add 100 µL of each dilution of the test compound. Add 100 µL of the DPPH working solution to each well.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes. The dark condition is critical to prevent photochemical degradation of DPPH.

-

Measurement: Measure the absorbance at 517 nm using a microplate reader.

-

Calculation: Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

-

IC50 Determination: Plot the % inhibition against the concentration of the test compound to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).

Research Applications in Medicinal Chemistry

The hindered phenol moiety is a "privileged scaffold" in drug discovery, appearing in numerous bioactive molecules. Derivatives of 3,5-di-tert-butyl-4-hydroxybenzoic acid have been investigated for a range of therapeutic effects, providing a strong rationale for exploring the mono-tert-butylated analog.

Development of Anti-Inflammatory Agents

Inflammation is closely linked to oxidative stress. Compounds that can dually inhibit inflammatory enzymes and scavenge reactive oxygen species (ROS) are highly sought after. Research has shown that chalcones and other derivatives incorporating the 3,5-di-tert-butyl-4-hydroxyphenyl moiety exhibit potent anti-inflammatory effects, in some cases comparable to NSAIDs.[8] This activity is often linked to the inhibition of enzymes like cyclooxygenase (COX).

The mono-tert-butylated scaffold of Methyl 3-tert-butyl-4-hydroxybenzoate offers a starting point for creating novel derivatives. The single tert-butyl group provides steric hindrance while leaving the C5 position open for further chemical modification, allowing for the synthesis of new chemical entities with potentially improved potency or selectivity.

Caption: A hypothetical workflow for creating a library of novel derivatives.

Potential in Neuroprotection

Oxidative stress is a key pathological mechanism in neurodegenerative diseases. Molecules that can cross the blood-brain barrier and mitigate oxidative damage are of significant interest. Some hydroxybenzoic acid derivatives have been shown to be neuroprotective by activating the Akt/Nrf2/HO-1 signaling pathway, a critical cellular defense against oxidative stress.[9] The Nrf2 pathway is a master regulator of the antioxidant response, and its activation by compounds like Methyl 3,4-dihydroxybenzoate has been shown to protect cells from oxidative damage.[9] This provides a strong rationale to investigate whether tert-butylated hydroxybenzoates can modulate this pathway.

Applications in Polymer and Material Science

The same properties that make these compounds effective biological antioxidants make them excellent stabilizers for polymers.[8] Plastics, rubbers, and other polymeric materials are susceptible to degradation from heat, light, and oxygen, which generate free radicals that break down the polymer chains.

Role as a Primary Antioxidant in Polymers

Incorporated into a polymer matrix, Methyl 3-tert-butyl-4-hydroxybenzoate can act as a radical scavenger, terminating the degradation chain reactions initiated by environmental stressors. It is considered a "Hinered phenols antioxidant" for this purpose.[8] The tert-butyl group enhances its solubility in the nonpolar polymer matrix and reduces its volatility, preventing it from leaching out over time.

Self-Validating Protocol: Evaluating Oxidative Induction Time (OIT)

-

Sample Preparation: Prepare polymer samples (e.g., polypropylene) with and without the addition of a small percentage (e.g., 0.1% w/w) of Methyl 3-tert-butyl-4-hydroxybenzoate.

-

DSC Analysis: Place a small, precisely weighed sample into a Differential Scanning Calorimeter (DSC) pan.

-

Heating: Heat the sample under a nitrogen atmosphere to a temperature above its melting point (e.g., 200°C).

-

Gas Switch: Once the temperature is stable, switch the purge gas from inert nitrogen to pure oxygen. This is time zero.

-

Detection: The DSC will monitor the heat flow. The onset of oxidation is an exothermic process, which will be detected as a sharp increase in the heat flow signal.

-

OIT Measurement: The Oxidative Induction Time (OIT) is the time from the introduction of oxygen until the onset of the exothermic oxidation.

-

Interpretation: A longer OIT for the sample containing the antioxidant compared to the control sample provides a quantitative measure of its effectiveness as a stabilizer.

Future Research Directions

The true potential of Methyl 3-tert-butyl-4-hydroxybenzoate lies in its underexplored nature compared to its di-substituted relative. The asymmetry of the molecule offers intriguing possibilities:

-

Pro-drug Development: The ester group can be hydrolyzed in vivo, releasing the active carboxylic acid. This could be exploited for targeted drug delivery.

-

Fine-tuning Electronic Properties: The single tert-butyl group provides a different electronic environment than the di-substituted version, which could lead to different reactivity and biological targets.

-

Combinatorial Chemistry: The unsubstituted C5 position is a prime site for chemical modification, allowing for the creation of large libraries of compounds for high-throughput screening.

Conclusion

Methyl 3-tert-butyl-4-hydroxybenzoate is more than just another hindered phenol. It is a versatile research chemical that stands at the intersection of antioxidant chemistry, medicinal chemistry, and material science. By understanding the fundamental principles of radical scavenging and leveraging the well-established protocols used for its chemical relatives, researchers are well-equipped to explore the unique properties and potential applications of this valuable molecular scaffold. This guide serves as a foundational resource to stimulate and support such investigations.

References

- Google Patents. (n.d.). Synthesis method of methyl 3,5-di-tert-butyl-4-hydroxybenzoate.

-

PubChem. (n.d.). Methyl 3,5-bis-tert-butyl-4-hydroxybenzoate. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of C. Tert-butyl 4-hydroxybenzoate. Retrieved from [Link]

-

PubMed. (2024). Methyl 3,4-dihydroxybenzoate alleviates oxidative damage in granulosa cells by activating Nrf2 antioxidant pathway. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. A14837.14 [thermofisher.com]

- 3. Methyl 3,5-di-tert-butyl-4-hydroxybenzoate | CAS 2511-22-0 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 4. Methyl 3,5-bis-tert-butyl-4-hydroxybenzoate | C16H24O3 | CID 75639 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 39778-63-7|Methyl 3-(tert-butyl)-4-hydroxybenzoate|BLD Pharm [bldpharm.com]

- 6. 3-tert-Butyl-4-hydroxybenzoic acid methyl ester, CAS [[39778-63-7]] | BIOZOL [biozol.de]

- 7. METHYL 3,5-DI-TERT-BUTYL-4-HYDROXYBENZOATE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 8. CN106349066A - Synthesis method of methyl 3,5-di-tert-butyl-4-hydroxybenzoate - Google Patents [patents.google.com]

- 9. Methyl 3,4-dihydroxybenzoate alleviates oxidative damage in granulosa cells by activating Nrf2 antioxidant pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Evaluation of Methyl 3-tert-butyl-4-hydroxybenzoate as a Novel Paraben Alternative

Abstract

This technical guide addresses the pressing need within the pharmaceutical and cosmetic industries for effective and safe alternatives to traditional parabens. While parabens have a long history of use as preservatives, concerns over their potential endocrine-disrupting properties have fueled a search for novel antimicrobial agents. This document proposes Methyl 3-tert-butyl-4-hydroxybenzoate as a promising candidate for investigation. We will delve into the rationale for its selection, propose a synthetic pathway, and provide a comprehensive framework of experimental protocols to rigorously evaluate its efficacy and safety profile. This guide is intended for researchers, scientists, and drug development professionals dedicated to advancing preservative science.

The Paraben Paradox: A Legacy of Efficacy and Controversy

Parabens, a class of alkyl esters of p-hydroxybenzoic acid, have been the gold standard for preserving a wide array of products, from pharmaceuticals to cosmetics, for nearly a century.[1][2][3] Their popularity stems from their broad-spectrum antimicrobial activity, stability over a wide pH range, and cost-effectiveness.[1][4] The most commonly used parabens include methylparaben, ethylparaben, propylparaben, and butylparaben.[1][5]

The primary mechanism of action for parabens is believed to involve the disruption of microbial membrane transport processes and the inhibition of DNA and RNA synthesis.[2] Their effectiveness generally increases with the length of the alkyl chain, a characteristic attributed to greater solubility in the bacterial membrane.[1][2]

However, the very properties that make them effective preservatives have also come under scrutiny. The lipophilicity that allows them to penetrate microbial membranes also facilitates their absorption through human skin.[1] The major controversy surrounding parabens lies in their potential to act as endocrine-disrupting chemicals (EDCs).[6] Studies have suggested that parabens can mimic estrogen, the primary female sex hormone, which has raised concerns about a potential link to breast cancer and reproductive issues.[6][7] While the estrogenic activity of parabens is significantly weaker than that of natural estrogen, their widespread and cumulative exposure remains a subject of ongoing scientific debate.[1][8]

The U.S. Food and Drug Administration (FDA) does not currently have specific regulations for parabens in cosmetics, but it requires that all products be safe for consumers under labeled or customary conditions.[5][9][10] Despite the lack of definitive evidence of harm in humans at typical exposure levels, consumer demand for "paraben-free" products has created a significant impetus for the development of alternatives.[1][11]

Introducing Methyl 3-tert-butyl-4-hydroxybenzoate: A Candidate for a New Generation of Preservatives

We propose Methyl 3-tert-butyl-4-hydroxybenzoate as a molecule worthy of investigation as a paraben alternative. The rationale for this selection is based on its structural features:

-

Paraben Backbone: It possesses the core methyl ester of a 4-hydroxybenzoic acid structure, which is the foundation of the antimicrobial activity of traditional parabens.

-

Tert-butyl Group: The introduction of a bulky tert-butyl group at the 3-position is hypothesized to modulate its physicochemical properties. This could potentially enhance its antimicrobial efficacy by altering its interaction with microbial cell membranes, while possibly reducing its ability to bind to human estrogen receptors, thereby mitigating endocrine-disrupting concerns.

To date, there is a lack of published data on the antimicrobial properties and safety profile of Methyl 3-tert-butyl-4-hydroxybenzoate. Therefore, this guide will provide the necessary theoretical and practical framework to systematically evaluate its potential.

Synthesis and Characterization: From Concept to Compound

Proposed Synthetic Pathway

Caption: Proposed two-step synthesis of Methyl 3-tert-butyl-4-hydroxybenzoate.

Experimental Protocol: Synthesis

-

Step 1: Friedel-Crafts Alkylation of 4-Hydroxybenzoic Acid.

-

In a three-necked round-bottom flask equipped with a mechanical stirrer and a reflux condenser, dissolve 4-hydroxybenzoic acid in a suitable solvent (e.g., dioxane).

-

Add a catalytic amount of a strong acid, such as sulfuric acid.

-

Slowly add tert-butanol to the reaction mixture.

-

Heat the mixture to reflux and maintain for a specified period, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture and pour it into an excess of saturated sodium bicarbonate solution to neutralize the acid.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude 3-tert-butyl-4-hydroxybenzoic acid.

-

Purify the intermediate by recrystallization or column chromatography.

-

-

Step 2: Fischer Esterification of 3-tert-butyl-4-hydroxybenzoic acid.

-

Reflux the purified 3-tert-butyl-4-hydroxybenzoic acid in an excess of methanol with a catalytic amount of a strong acid (e.g., sulfuric acid or p-toluenesulfonic acid).[12]

-

Monitor the reaction by TLC.

-

After the reaction is complete, neutralize the acid catalyst.

-

Remove the excess methanol by evaporation.

-

Dissolve the residue in an organic solvent and wash with a saturated sodium bicarbonate solution and then with distilled water until neutral.[12]

-

Dry the organic layer and evaporate the solvent to yield the crude product.

-

Purify the final compound, Methyl 3-tert-butyl-4-hydroxybenzoate, by column chromatography or recrystallization.

-

Characterization

The identity and purity of the synthesized compound must be confirmed using a suite of analytical techniques:

| Analytical Technique | Purpose | Expected Outcome |

| NMR Spectroscopy (¹H and ¹³C) | Structural elucidation.[13] | Confirmation of the presence of the methyl ester, tert-butyl group, and the aromatic protons with the expected chemical shifts and coupling constants. |

| Mass Spectrometry (MS) | Determination of molecular weight and fragmentation pattern.[13][14] | A molecular ion peak corresponding to the calculated molecular weight of Methyl 3-tert-butyl-4-hydroxybenzoate. |

| Fourier-Transform Infrared Spectroscopy (FTIR) | Identification of functional groups. | Characteristic peaks for the hydroxyl (-OH), carbonyl (C=O) of the ester, and C-H bonds of the alkyl and aromatic groups. |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment.[15][16] | A single, sharp peak indicating a high degree of purity. |

| Melting Point Analysis | Purity and identification. | A sharp and defined melting point range. |

Evaluating Antimicrobial Efficacy: A Quantitative Approach

The cornerstone of a preservative's utility is its ability to inhibit microbial growth. A series of standardized tests must be conducted to determine the antimicrobial spectrum and potency of Methyl 3-tert-butyl-4-hydroxybenzoate.

Experimental Workflow: Antimicrobial Susceptibility Testing

Caption: Workflow for assessing the antimicrobial efficacy of the test compound.

Detailed Protocols

-

Microbial Strains: A panel of relevant microorganisms should be used, including:

-

Gram-positive bacteria: Staphylococcus aureus

-

Gram-negative bacteria: Escherichia coli, Pseudomonas aeruginosa

-

Yeast: Candida albicans

-

Mold: Aspergillus niger

-

-

Minimum Inhibitory Concentration (MIC) Determination:

-

The broth microdilution method is a standard and reliable technique.

-

Prepare a series of twofold dilutions of Methyl 3-tert-butyl-4-hydroxybenzoate in a 96-well microtiter plate containing a suitable growth medium (e.g., Mueller-Hinton broth for bacteria, Sabouraud dextrose broth for fungi).

-

Inoculate each well with a standardized suspension of the test microorganism.

-

Include positive controls (microorganisms in medium without the test compound) and negative controls (medium only).

-

Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 25-30°C for 48-72 hours for fungi).

-

The MIC is the lowest concentration of the compound that visibly inhibits microbial growth.

-

-

Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Determination:

-

Following the MIC assay, aliquot a small volume from the wells showing no visible growth onto agar plates.

-

Incubate the agar plates.

-

The MBC/MFC is the lowest concentration that results in a significant reduction (e.g., ≥99.9%) in the number of viable microorganisms.

-

A direct comparison of the MIC and MBC/MFC values for Methyl 3-tert-butyl-4-hydroxybenzoate with those of methylparaben and propylparaben will be crucial for determining its relative potency.

Safety and Toxicological Assessment: Ensuring Biocompatibility

A favorable safety profile is paramount for any new preservative. A tiered approach to toxicological testing is recommended, starting with in vitro assays and progressing to more complex models as warranted.

In Vitro Assays

-

Cytotoxicity: The MTT or LDH assay using human cell lines (e.g., HaCaT keratinocytes, 3T3 fibroblasts) will provide initial data on the compound's potential to cause cell death.

-

Genotoxicity: The Ames test (bacterial reverse mutation assay) is a standard screening tool to assess mutagenic potential.[17] A chromosomal aberration test in mammalian cells can provide further insights into potential clastogenicity.[17]

-

Skin Irritation and Sensitization: In vitro models, such as reconstructed human epidermis (RhE) tests, can predict skin irritation potential. Assays like the direct peptide reactivity assay (DPRA) can screen for skin sensitization potential.

-

Endocrine Activity: A key differentiator for a paraben alternative would be a lack of estrogenic activity. In vitro assays are essential for this evaluation:

-

Estrogen Receptor (ER) Binding Assay: This competitive binding assay measures the ability of the test compound to displace a radiolabeled estrogen ligand from the ER.

-

Reporter Gene Assay: This assay uses cells that have been engineered to produce a measurable signal (e.g., luciferase) in response to ER activation.

-

Data Interpretation

The results of these safety assessments should be benchmarked against the known toxicological profiles of traditional parabens. A significantly improved safety profile, particularly with respect to endocrine activity, would be a strong indicator of the potential of Methyl 3-tert-butyl-4-hydroxybenzoate as a viable alternative.

Conclusion and Future Directions

The search for new preservatives is a critical endeavor in the pharmaceutical and cosmetic sciences. Methyl 3-tert-butyl-4-hydroxybenzoate presents a logical and compelling candidate for investigation. Its structural similarity to existing parabens, combined with the potential for modified biological activity due to the tert-butyl substitution, warrants a thorough and systematic evaluation.

This guide has provided a comprehensive roadmap for the synthesis, characterization, and evaluation of this novel compound. The successful execution of these proposed studies will provide the empirical data necessary to determine if Methyl 3-tert-butyl-4-hydroxybenzoate can indeed serve as a safe and effective next-generation preservative, addressing the shortcomings of its predecessors while maintaining their beneficial antimicrobial properties.

References

-

Ataman Kimya. (n.d.). METHYL 4-HYDROXYBENZOATE. Retrieved from [Link]

-

Acros Organics. (n.d.). Material Safety Data Sheet - Methyl 4-hydroxybenzoate, sodium salt, 99.0-102.0%. University of Puerto Rico at Mayagüez. Retrieved from [Link]

-

MDPI. (n.d.). RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. Retrieved from [Link]

-

PubMed Central. (n.d.). Antibacterial activity of 3-methylbenzo[d]thiazol-methylquinolinium derivatives and study of their action mechanism. Retrieved from [Link]

- Google Patents. (n.d.). Synthesis method of methyl 3,5-di-tert-butyl-4-hydroxybenzoate.

-

Vinati Organics. (2022, July 29). Functionality Of Methyl 4-Tert-Butylbenzoate and Applications. Retrieved from [Link]

-

U.S. Food and Drug Administration. (2025, November 18). Parabens in Cosmetics. Retrieved from [Link]

-

Cleveland Clinic. (2024, November 20). What You Should Know About Parabens. Health Essentials. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 3,5-bis-tert-butyl-4-hydroxybenzoate. Retrieved from [Link]

-

PubChem. (n.d.). tert-Butyl 4-hydroxybenzoate. Retrieved from [Link]

-

PubMed. (n.d.). Antimicrobial effect of 4-hydroxybenzoic acid ester with glycerol. Retrieved from [Link]

-

PubMed. (n.d.). Mutagenicity of 3-tert-butyl-4-hydroxyanisole (BHA) and its metabolites in short-term tests in vitro. Retrieved from [Link]

-

ResearchGate. (2023, August 1). RP-HPLC METHOD FOR DETERMINATION OF METHYL 4-HYDROXY BENZOATE AS PRESERVATIVE IN PHARMACEUTICAL FORMULATIONS. Retrieved from [Link]

-

Wikipedia. (n.d.). Paraben. Retrieved from [Link]

-

PubMed. (2021, March 1). The controversies of parabens - an overview nowadays. Retrieved from [Link]

-

ResearchGate. (n.d.). Possible mechanism of paraben absorption, metabolism and excretion. Retrieved from [Link]

-

ResearchGate. (2025, August 6). The antioxidant methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate. Retrieved from [Link]

-

CPAChem. (2023, August 2). 3,5-Di-tert-butyl-4-hydroxybenzoic acid-hexadecyl ester. Retrieved from [Link]

-

Cosmeservice. (n.d.). Parabens in Cosmetics: Safety Insights 2025. Retrieved from [Link]

-

Acta Pharmaceutica. (2020, April 2). The controversies of parabens – an overview nowadays. Retrieved from [Link]

-

European Commission. (n.d.). Parabens used in cosmetics. Retrieved from [Link]

-

PubMed. (n.d.). A review of the endocrine activity of parabens and implications for potential risks to human health. Retrieved from [Link]

-

ResearchGate. (2025, August 7). Antimicrobial effect of 4-hydroxybenzoic acid ester with glycerol. Retrieved from [Link]

-

Taylor & Francis Online. (n.d.). Method Development and Validation of Preservatives Determination. Retrieved from [Link]

-

JSciMed Central. (2018, May 12). Computational Assessment of Biological Effects of Methyl-, Ethyl-, Propyl- and Butyl-Parabens. Retrieved from [Link]

-

Skin Therapy Letter. (2013, February 1). The Health Controversies of Parabens. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of C. Tert-butyl 4-hydroxybenzoate. Retrieved from [Link]

-

Wikipedia. (n.d.). Methylparaben. Retrieved from [Link]

-

Cosmetic Ingredient Review. (2018, February 23). Safety Assessment of Parabens as Used in Cosmetics. Retrieved from [Link]

-

Healthline. (2020, June 16). Paraben-Free Beauty Products: What It Means. Retrieved from [Link]

-

mzCloud. (2014, September 3). Methyl 3 5 di tert butyl 4 hydroxybenzoate. Retrieved from [Link]

-

International Journal for Research & Development in Technology. (n.d.). A Novel Method for the Synthesis of Para-hydroxybenzoic Acid. Retrieved from [Link]

-

ResearchGate. (2025, August 5). Combining esters of para-hydroxy benzoic acid (parabens) to achieve increased antimicrobial activity. Retrieved from [Link]

-

ResearchGate. (n.d.). Outcome of in vivo toxicokinetics studies for methyl paraben, ethyl.... Retrieved from [Link]

-

PubChem. (n.d.). Butylparaben. Retrieved from [Link]

Sources

- 1. isotope.com [isotope.com]

- 2. Paraben - Wikipedia [en.wikipedia.org]

- 3. acta.pharmaceutica.farmaceut.org [acta.pharmaceutica.farmaceut.org]

- 4. Antimicrobial effect of 4-hydroxybenzoic acid ester with glycerol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. fda.gov [fda.gov]

- 6. health.clevelandclinic.org [health.clevelandclinic.org]

- 7. skintherapyletter.com [skintherapyletter.com]

- 8. A review of the endocrine activity of parabens and implications for potential risks to human health - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Parabens in Cosmetics: Safety Insights 2025 | Cosmeservice [cosmeservice.com]

- 10. Paraben-Free Beauty Products: What It Means [healthline.com]

- 11. The controversies of parabens - an overview nowadays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. CN106349066A - Synthesis method of methyl 3,5-di-tert-butyl-4-hydroxybenzoate - Google Patents [patents.google.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. mzCloud – Methyl 3 5 di tert butyl 4 hydroxybenzoate [mzcloud.org]

- 15. researchgate.net [researchgate.net]

- 16. tandfonline.com [tandfonline.com]

- 17. Mutagenicity of 3-tert-butyl-4-hydroxyanisole (BHA) and its metabolites in short-term tests in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction: Unveiling a Structurally Significant Phenolic Ester

An In-depth Technical Guide to Methyl 3-tert-butyl-4-hydroxybenzoate: Synthesis, Properties, and Therapeutic Potential

Methyl 3-tert-butyl-4-hydroxybenzoate is a substituted phenolic ester possessing a unique molecular architecture that positions it as a compound of significant interest for researchers in medicinal chemistry and material science. Its structure features a methyl benzoate core, a critical pharmacophore in many therapeutic agents, modified with a hydroxyl (-OH) group and a sterically hindering tert-butyl group. This specific arrangement, particularly the ortho-positioning of the bulky tert-butyl group relative to the phenolic hydroxyl, classifies it as a "hindered phenol." This structural motif is the cornerstone of its predicted potent antioxidant capabilities.